
[Ala2] Met-Enkephalinamide vs. morphine
analgesic potency and duration.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: [Ala2] Met-Enkephalinamide

Cat. No.: B12407390 Get Quote

A Comparative Guide to the Analgesic Properties of [Ala2] Met-Enkephalinamide and

Morphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic potency and duration of action of

the synthetic opioid peptide [Ala2] Met-Enkephalinamide (DALA) and the classical opioid

alkaloid, morphine. The information presented is collated from preclinical experimental data to

assist in research and drug development endeavors.

Executive Summary
[Ala2] Met-Enkephalinamide, a synthetic analog of Met-enkephalin, demonstrates potent and

long-lasting analgesic effects. Its stability against enzymatic degradation contributes to a

prolonged duration of action compared to its endogenous counterparts.[1] Experimental

evidence suggests that DALA's analgesic potency is comparable to, and in some contexts, may

exceed that of morphine, a cornerstone in pain management. Both compounds exert their

effects through the activation of opioid receptors, primarily the mu-opioid receptor (MOR),

initiating a cascade of intracellular signaling events that lead to analgesia.

Analgesic Potency: A Quantitative Comparison
The analgesic potency of a compound is typically determined by its effective dose 50 (ED50),

the dose required to produce a therapeutic effect in 50% of the population. The following table
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summarizes the ED50 values for [Ala2] Met-Enkephalinamide and morphine from a

comparative study in mice using the acetic acid-induced abdominal writhing test following

intracerebroventricular (i.c.v.) administration.

Compound ED50 (nmol, i.c.v.) Relative Potency

[Ala2] Met-Enkephalinamide ~ Morphine Similar to Morphine

Morphine ~ [Ala2] Met-Enkephalinamide Standard

Data sourced from a study investigating analgesic cross-tolerance between morphine and

opioid peptides in naive mice.[2] In this specific study, the potency of morphine and DALA were

found to be approximately equal.

Duration of Analgesic Action
The duration of analgesia is a critical factor in the therapeutic utility of an analgesic agent.

[Ala2] Met-Enkephalinamide was designed to be resistant to degradation by brain enzymes,

which contributes to its long-lasting effects.[1]

[Ala2] Met-Enkephalinamide (DALA): Low microgram doses (5 to 10 micrograms)

administered via microinjection into the rat brain have been shown to cause profound and

long-lasting, morphine-like analgesia.[1]

Morphine: The duration of morphine's analgesic effect is typically in the range of 2 to 3 hours

in both rats and mice following subcutaneous administration.

It is important to note that the route of administration and the animal model can significantly

influence the duration of action.

Mechanism of Action and Signaling Pathways
Both [Ala2] Met-Enkephalinamide and morphine are agonists of opioid receptors, which are

G-protein coupled receptors (GPCRs). The primary target for their analgesic effects is the mu-

opioid receptor (MOR). The binding of these agonists to the MOR initiates a conformational

change in the receptor, leading to the activation of intracellular signaling pathways.
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The canonical signaling pathway for MOR activation involves coupling to inhibitory G-proteins

(Gi/o). This interaction leads to the dissociation of the G-protein into its Gα and Gβγ subunits,

which then modulate downstream effectors.

Opioid Receptor Signaling Pathway
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Caption: Generalized signaling pathway of a Gi/o-coupled opioid receptor.
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Experimental Protocols
The data presented in this guide are primarily derived from preclinical studies in rodent models.

The following are detailed methodologies for two common analgesic assays used to evaluate

the potency of these compounds.

Tail-Flick Test
The tail-flick test is a measure of a spinal reflex to a thermal stimulus and is commonly used to

assess the efficacy of centrally acting analgesics.
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Caption: Experimental workflow for the tail-flick test.
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Detailed Protocol:

Acclimatization: Rodents (typically mice or rats) are brought to the testing room and allowed

to acclimate for a specified period to reduce stress.

Baseline Measurement: The animal is gently restrained, and its tail is positioned over a

radiant heat source.

Stimulus Application: A timer is started simultaneously with the activation of the heat source.

Response Latency: The time taken for the animal to flick its tail away from the heat is

recorded as the baseline latency. A cutoff time is employed to prevent tissue damage.

Drug Administration: The test compound ([Ala2] Met-Enkephalinamide or morphine) is

administered, often intracerebroventricularly (i.c.v.) for direct central nervous system effects.

Post-Drug Measurement: After a predetermined time for the drug to take effect, the tail-flick

latency is measured again.

Data Analysis: An increase in the post-drug latency compared to the baseline indicates an

analgesic effect. The ED50 is calculated from the dose-response curve.

Hot-Plate Test
The hot-plate test assesses the response to a constant, painful thermal stimulus and involves

more complex, supraspinal processing compared to the tail-flick test.
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Caption: Experimental workflow for the hot-plate test.
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Detailed Protocol:

Acclimatization and Setup: Animals are acclimated to the testing environment. The hot plate

apparatus is maintained at a constant temperature (e.g., 55°C).

Baseline Measurement: The rodent is placed on the heated surface, and a timer is started.

Response Latency: The time until the animal exhibits a nocifensive behavior, such as licking

a paw or jumping, is recorded as the baseline latency. A cutoff time is enforced to prevent

burns.

Drug Administration: The analgesic compound is administered.

Post-Drug Measurement: The hot-plate test is repeated after the drug has taken effect.

Data Analysis: A significant increase in the time to respond is indicative of analgesia. Dose-

response curves are generated to determine the ED50.

Conclusion
[Ala2] Met-Enkephalinamide is a potent analgesic with a prolonged duration of action, making

it a subject of significant interest in opioid research. Its potency is comparable to that of

morphine, the gold standard for severe pain management. Both agents mediate their effects

through the activation of mu-opioid receptors and the subsequent modulation of intracellular

signaling pathways. The experimental protocols described herein provide a framework for the

continued investigation and comparison of these and other novel analgesic compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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